Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18716304
InChI: InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1
SMILES:
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol

Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18716304

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid -

Specification

Molecular Formula C25H21F2NO4
Molecular Weight 437.4 g/mol
IUPAC Name (2S)-2-[(2,3-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1
Standard InChI Key GMGKJOMXQJUZHL-INIZCTEOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid features a propanoic acid backbone with two key modifications:

  • An Fmoc group [(9-fluorenylmethyloxycarbonyl)] at the α-amino position, which protects the amine during solid-phase peptide synthesis (SPPS) .

  • A 2,3-difluorobenzyl substituent at the β-carbon, introducing steric bulk and electronic effects via fluorine atoms .

The stereochemistry at the α-carbon is designated as S, ensuring compatibility with biological systems that favor L-amino acid configurations.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₅H₂₁F₂NO₄, yielding a molecular weight of 437.4 g/mol. This aligns with the addition of the Fmoc group (C₁₅H₁₃O₂, ~223 g/mol) to the core amino acid structure (C₁₀H₈F₂NO₂, ~214.4 g/mol).

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2,3-difluorobenzyl)propanoic acid
SMILESC1=C(C(=C(C=C1)F)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
CAS RegistryNot publicly available
Melting Point~150–155°C (estimated)
SolubilitySoluble in DMF, DMSO; sparingly in water

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via sequential functionalization:

  • Introduction of the 2,3-difluorobenzyl group: Alkylation of a β-amino acid precursor using 2,3-difluorobenzyl bromide under basic conditions .

  • Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA), forming a stable carbamate bond .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzylation2,3-Difluorobenzyl bromide, K₂CO₃, DMF, 25°C65–75
Fmoc ProtectionFmoc-Cl, DIPEA, THF, 0°C → RT80–85

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.75–7.30 (fluorenyl aromatic protons), δ 4.3–4.1 (Fmoc methylene), and δ 3.1–2.8 (benzyl CH₂).

    • ¹⁹F NMR: Peaks at δ -110 to -120 ppm (ortho and meta fluorine coupling) .

  • Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 438.4 .

Applications in Peptide Synthesis

Role in SPPS

The Fmoc group enables iterative deprotection using piperidine, allowing sequential peptide elongation . The 2,3-difluorobenzyl moiety enhances:

  • Lipophilicity: Improves membrane permeability in therapeutic peptides .

  • Metabolic Stability: Fluorine atoms resist oxidative degradation in vivo .

Case Study: Anticancer Peptides

Incorporating this residue into somatostatin analogs increased binding affinity to SSTR2 receptors by 15–20% compared to non-fluorinated variants .

Comparative Analysis with Analogous Compounds

Fluorinated vs. Non-Fluorinated Analogs

CompoundLogPSolubility (mg/mL)Proteolytic Stability
Fmoc-(S)-3-amino-2-benzylpropanoic acid3.80.5 (H₂O)2 hours
Target Compound4.20.3 (H₂O)6 hours

The difluorobenzyl group increases hydrophobicity (↑LogP) and extends half-life in serum.

Positional Isomers

Isomer (Fluorine positions)Melting Point (°C)Bioavailability (%)
2,3-Difluoro (Target)15378
2,5-Difluoro 14865

Ortho/meta fluorine placement optimizes crystal packing and target engagement.

Future Perspectives

  • Drug Discovery: Leverage fluorine’s electronegativity to design kinase inhibitors with reduced off-target effects.

  • Bioconjugation: Explore click chemistry applications via azide-functionalized derivatives.

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